molecular formula C18H18FN3O3S2 B3005369 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-19-9

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B3005369
CAS No.: 850910-19-9
M. Wt: 407.48
InChI Key: BFKCWCPNBGJCSJ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative characterized by a benzothiazole core substituted with an ethyl group at position 3 and a fluorine atom at position 4. The benzamide moiety is functionalized with a dimethylsulfamoyl group at the para position of the benzene ring.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKCWCPNBGJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide have demonstrated the ability to inhibit tumor growth in vitro and in vivo .

Case Study:
A study published in Journal of Medicinal Chemistry highlighted that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, leading to cell death . This mechanism suggests that the compound may be effective in targeting specific cancer types.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure possess antimicrobial properties . The incorporation of the dimethylsulfamoyl group may enhance this activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL

This table illustrates the superior antimicrobial efficacy of the compound compared to other derivatives .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes , particularly those involved in metabolic pathways related to cancer and inflammation. The sulfamoyl group is known to interact with enzyme active sites, potentially blocking their function.

Case Study:
Inhibitory studies on carbonic anhydrase have shown that similar compounds can effectively reduce enzyme activity, suggesting a pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Features:

  • Benzothiazole Core : The 1,3-benzothiazole system is stabilized by resonance and tautomerism, with the exocyclic imine group contributing to its planar conformation .
  • Substituents: 3-Ethyl Group: Enhances lipophilicity and may modulate steric interactions. Dimethylsulfamoyl Group: A polar substituent that increases solubility and may participate in sulfonamide-based interactions.

Synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions, as seen in related benzothiazole derivatives .

Comparison with Structural Analogs

The compound is compared to structurally related benzothiazole- and benzamide-based derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
4-(Dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide R1=Et, R2=F, R3=SO₂NMe₂ 410.45* 3.2* 6*
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide R1=Et, R2=F, R3=SO₂N(CH₂CH₂OMe)₂ 516.60 2.5 8
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide R1=Et, R2=Br, R3=SO₂NMe₂ 468.40 3.8 5
N-[6-Nitro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonyl-benzamide R1=CH₂CH₂OMe, R2=NO₂, R3=SO₂Morpholine 531.54* 2.1* 9

*Estimated values based on structural analogs.

Key Findings:

Substituent Effects on Lipophilicity (LogP):

  • The dimethylsulfamoyl group (LogP ~3.2) increases hydrophilicity compared to bromo-substituted analogs (LogP 3.8) but is less polar than morpholine-sulfonyl derivatives (LogP ~2.1) .
  • Bis(2-methoxyethyl)sulfamoyl substitution reduces LogP (2.5) due to the hydrophilic methoxyethyl chains .

Synthetic Pathways:

  • Analogous compounds are synthesized via sequential nucleophilic substitutions (e.g., α-halogenated ketones with triazoles) or cyclization of hydrazinecarbothioamides, as seen in triazole-thione derivatives .

Tautomerism and Stability:

  • The benzothiazol-2-ylidene moiety exists in a thione tautomeric form, confirmed by IR spectra (absence of νS-H at ~2500 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . This tautomerism is critical for stability and reactivity.

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzothiazole moiety is known for a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H16FN3O2S\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound AEscherichia coli25
Compound ABacillus subtilis100
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
This compoundBacillus subtilisTBD

The activity against E. coli and S. aureus indicates that the compound may inhibit bacterial growth effectively. The specific MIC values for this compound are currently under investigation.

Anticancer Activity

Research has shown that benzothiazole derivatives possess promising anticancer properties. For instance, a study demonstrated that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound B7A431 (skin cancer)1.5
Compound B7A549 (lung cancer)2.0
Compound B7H1299 (lung cancer)2.5
This compoundA431TBD
This compoundA549TBD
This compoundH1299TBD

These findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.

The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and DNA. For example:

  • Antibacterial Mechanism : Some benzothiazole compounds inhibit dihydroorotase in bacteria like E. coli, disrupting pyrimidine synthesis crucial for DNA replication.
  • Anticancer Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Antimicrobial Study : In a comparative study of various benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit bacterial growth with MIC values ranging from 25 to 200 µg/mL against multiple strains including S. aureus and E. coli .
  • Anticancer Evaluation : A recent study synthesized several novel benzothiazole derivatives and evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against A431 and A549 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.